molecular formula C19H13ClN2O3 B13561980 5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B13561980
M. Wt: 352.8 g/mol
InChI Key: SEMNNQYOSXKHMR-ZROIWOOFSA-N
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Description

5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenyl group. The key steps include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the chlorination of the phenyl ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling Reactions: The furan ring and the chlorophenyl group are then coupled using a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions.

    Formation of the Tetrahydropyridine Ring: This involves the cyclization of appropriate precursors, often under acidic conditions, to form the tetrahydropyridine ring.

    Final Assembly: The final step involves the coupling of the furan-chlorophenyl intermediate with the tetrahydropyridine intermediate under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups using nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.

    Substitution: Nucleophiles like amines, thiols, or alkoxides, often under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator, which could lead to the development of new therapeutic agents.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory, anti-cancer, and anti-microbial therapies.

Industry

In industrial applications, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)furan-2-yl acrylic acid: Similar structure with a furan ring and chlorophenyl group.

    2-[(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2: Another compound with a furan ring and chlorophenyl group.

Uniqueness

The uniqueness of 5-{[5-(2-Chlorophenyl)furan-2-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile lies in its combination of functional groups and ring structures, which confer specific reactivity and potential biological activity not found in other similar compounds.

Properties

Molecular Formula

C19H13ClN2O3

Molecular Weight

352.8 g/mol

IUPAC Name

(5Z)-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,4-dimethyl-2,6-dioxopyridine-3-carbonitrile

InChI

InChI=1S/C19H13ClN2O3/c1-11-14(18(23)22(2)19(24)15(11)10-21)9-12-7-8-17(25-12)13-5-3-4-6-16(13)20/h3-9H,1-2H3/b14-9-

InChI Key

SEMNNQYOSXKHMR-ZROIWOOFSA-N

Isomeric SMILES

CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3Cl)C)C#N

Canonical SMILES

CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3Cl)C)C#N

Origin of Product

United States

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